molecular formula C18H26O3 B14503142 17-Octadecene-10,12-diynoic acid, 8-hydroxy- CAS No. 64144-75-8

17-Octadecene-10,12-diynoic acid, 8-hydroxy-

Cat. No.: B14503142
CAS No.: 64144-75-8
M. Wt: 290.4 g/mol
InChI Key: MKFHJJAOYAVQNC-UHFFFAOYSA-N
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Description

17-Octadecene-10,12-diynoic acid, 8-hydroxy- is a unique fatty acid derivative with the molecular formula C18H26O3. This compound is characterized by the presence of a hydroxyl group at the 8th position and two triple bonds at the 10th and 12th positions of the octadecene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Octadecene-10,12-diynoic acid, 8-hydroxy- typically involves the use of alkyne and alkene precursors. One common method is the coupling of an alkyne with an alkene in the presence of a catalyst, such as palladium or copper, under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

17-Octadecene-10,12-diynoic acid, 8-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

17-Octadecene-10,12-diynoic acid, 8-hydroxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in biological membranes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 17-Octadecene-10,12-diynoic acid, 8-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group and triple bonds play a crucial role in its reactivity and interaction with biological molecules. It can modulate signaling pathways by interacting with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-Octadecene-10,12-diynoic acid, 8-hydroxy- is unique due to the presence of both a hydroxyl group and two triple bonds, which confer distinct chemical and biological properties.

Properties

CAS No.

64144-75-8

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

8-hydroxyoctadec-17-en-10,12-diynoic acid

InChI

InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h2,17,19H,1,3-5,9-10,12-16H2,(H,20,21)

InChI Key

MKFHJJAOYAVQNC-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC#CC#CCC(CCCCCCC(=O)O)O

Origin of Product

United States

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